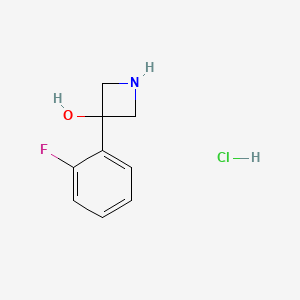

3-(2-Fluorophenyl)azetidin-3-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

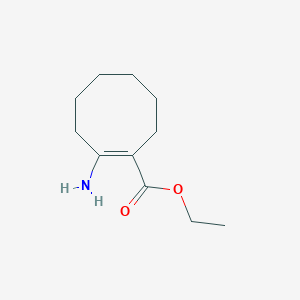

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride is a chemical compound with the CAS Number: 2287309-85-5 . It has a molecular weight of 203.64 . The compound is typically stored at room temperature and is available in powder form .

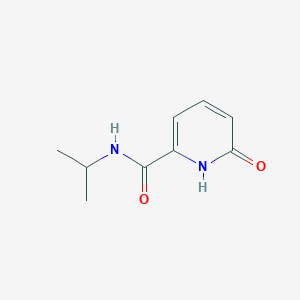

Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-fluorophenyl)azetidin-3-ol hydrochloride . The InChI code is 1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 203.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Cholesterol Absorption Inhibition

One remarkable application is in the development of cholesterol absorption inhibitors. For example, compounds structurally related to 3-(2-Fluorophenyl)azetidin-3-ol;hydrochloride have been shown to lower plasma cholesterol effectively. A notable compound, SCH 58235, was designed to enhance activity through strategic placement of hydroxyl groups and fluorine atoms, demonstrating significant efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).

Tubulin-Targeting Antitumor Agents

Another application is in the development of tubulin-targeting antitumor agents. A series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated, leading to the discovery of potent antiproliferative compounds. These compounds were found to inhibit the polymerization of tubulin in vitro and demonstrated the ability to disrupt microtubular structure in cancer cells, highlighting their potential as antitumor agents (Greene et al., 2016).

Nicotinic Acetylcholine Receptor Binding

The synthesis and evaluation of azetidine derivatives for nicotinic acetylcholine receptor (nAChR) binding have provided insights into potential treatments for neurological disorders. For instance, the compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, and its fluorine-18 labeled version, have been explored for their high affinity for the human alpha4beta2 nAChR subtype, offering a promising avenue for PET imaging of central nAChRs (Doll et al., 1999).

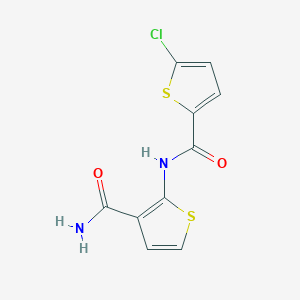

Antimicrobial Activity

Compounds derived from azetidin-2-ones, such as 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, have been synthesized and evaluated for their antimicrobial activity. These molecules have shown potent activity against a range of bacteria, including Bacillus anthracis, Staphylococcus aureus, and Candida albicans, demonstrating their potential as new classes of antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-4-2-1-3-7(8)9(12)5-11-6-9;/h1-4,11-12H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSHFXMZPSAOGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)azetidin-3-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)

![2-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2586597.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)

![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)